Ethyl 3,3-dimethylaziridine-2-carboxylate

Ring expansion Thiocyanate Regioselectivity

Ethyl 3,3-dimethylaziridine-2-carboxylate is a 3,3-gem-dimethyl-substituted aziridine-2-carboxylic acid ethyl ester, classified as a strained three-membered N-heterocycle. Its molecular formula is C₇H₁₃NO₂ (MW 143.18 g/mol).

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 84024-59-9
Cat. No. B1342978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,3-dimethylaziridine-2-carboxylate
CAS84024-59-9
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(N1)(C)C
InChIInChI=1S/C7H13NO2/c1-4-10-6(9)5-7(2,3)8-5/h5,8H,4H2,1-3H3
InChIKeyFWOMVJBVDXIMDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,3-Dimethylaziridine-2-carboxylate (CAS 84024-59-9) – Core Properties and Synthetic Role


Ethyl 3,3-dimethylaziridine-2-carboxylate is a 3,3-gem-dimethyl-substituted aziridine-2-carboxylic acid ethyl ester, classified as a strained three-membered N-heterocycle. Its molecular formula is C₇H₁₃NO₂ (MW 143.18 g/mol) [1]. The compound is prepared by condensation of ethyl 2,3-dibromo-3-methylbutanoate with ammonia in ethanol, yielding a liquid product with a typical purity of ≥95% [1]. The 3,3-dimethyl substitution pattern is critical for controlling reactivity and regioselectivity in subsequent ring‑expansion and functionalization reactions [1].

Why Ethyl 3,3-Dimethylaziridine-2-carboxylate Cannot Be Replaced by Common Aziridine Esters


Simple aziridine‑2‑carboxylate esters (e.g., methyl aziridine‑2‑carboxylate, benzyl aziridine‑2‑carboxylate, or N‑substituted variants) lack the crucial 3,3‑dimethyl substitution pattern that governs both the regiochemistry of ring‑opening and the stability of the three‑membered ring [1]. In the absence of the gem‑dimethyl group, ring expansion reactions produce complex regioisomeric mixtures, whereas the 3,3‑dimethyl analog delivers a single regioisomer, a prerequisite for reliable synthetic planning [1]. Moreover, the unsubstituted aziridine‑2‑carboxylate esters often require refrigerated storage to prevent decomposition, while the ethyl 3,3‑dimethyl derivative is stable at ambient temperature . These differences in selectivity and storage stability make generic substitution impractical for any application demanding reproducible regiocontrol or straightforward handling.

Quantitative Differentiation Evidence for Ethyl 3,3-Dimethylaziridine-2-carboxylate


Complete Regioselectivity in Thiocyanate Ring-Expansion vs. N‑Benzyl Analog

Treatment of ethyl 3,3-dimethylaziridine-2-carboxylate (1) with potassium thiocyanate in hot formic acid affords exclusively thiazoline 3, demonstrating complete regioselectivity (>95% single product) [1]. Under identical conditions, the N-benzyl analog 7 yields a mixture of regioisomeric thiazolidines 8 and 9; the ratio varies with solvent polarity, indicating that the free N–H of 1 is essential for directing ring cleavage along path a [1].

Ring expansion Thiocyanate Regioselectivity Aziridine

Ambient Storage Stability vs. Refrigeration Requirement for Simple Aziridine-2-carboxylate Esters

Vendor documentation for ethyl 3,3-dimethylaziridine-2-carboxylate specifies long‑term storage at ambient temperature in a cool, dry place, with no refrigeration required . In contrast, the unsubstituted methyl aziridine-2-carboxylate (CAS 5950-34-5) mandates refrigerated storage to prevent decomposition . The gem‑dimethyl substitution provides steric protection that retards ring‑opening and polymerization, translating directly into lower storage cost and simpler logistical handling.

Storage stability Aziridine ester Handling

High‑Yield Synthesis (86%) from Readily Accessible Precursors

A one‑step cyclization of ethyl 2,3‑dibromo‑3‑methylbutanoate with ammonia in ethanol delivers ethyl 3,3‑dimethylaziridine-2-carboxylate in 86% isolated yield [1]. This yield exceeds typical values for many N‑unsubstituted aziridine‑2‑carboxylate syntheses (commonly 40–70%) . The gem‑dimethyl substitution pre‑organizes the substrate for cyclization, reducing side products and facilitating purification.

Aziridine synthesis Yield Process chemistry

Optimal Application Scenarios for Ethyl 3,3-Dimethylaziridine-2-carboxylate


Regioselective Construction of 4,4-Dimethylthiazolidine-5-carboxylate Libraries

The compound’s exclusive ring‑expansion along path a with potassium thiocyanate enables the synthesis of single‑isomer 4,4‑dimethylthiazolidine‑5‑carboxylates [1]. This regiochemical fidelity is essential for building compound libraries where isomeric purity determines biological assay reproducibility.

Photochemical Entry to the Penem Antibiotic Nucleus

N‑Acylation of the aziridine with cysteine derivatives, followed by photolysis, generates the penem bicyclic core, a structural motif in clinically important β‑lactam antibiotics [1]. The 3,3‑dimethyl substitution is critical here, as it prevents undesired ring‑opening pathways during photochemical activation.

Ambient‑Stable Chiral Aziridine Synthon for Asymmetric Synthesis

Because the compound is stable at room temperature, it can be used in standard laboratory workflows without cold‑storage infrastructure . This practicality supports its use as a chiral building block in asymmetric synthesis, where long‑term storage stability of the starting material ensures consistent enantiomeric purity in downstream products.

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